molecular formula C12H14N2O B1331998 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1135-80-4

1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Cat. No. B1331998
CAS RN: 1135-80-4
M. Wt: 202.25 g/mol
InChI Key: BGYVTOPASJGSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-spiro[cyclopentane-1,2'-quinazolin]-4(3H)-one, also known as spiroquinazoline, is a heterocyclic compound containing a spirocyclic ring system. It is a member of the quinazolinone family and has been studied for its potential applications in various scientific fields. This compound has been found to possess a range of properties such as antioxidant, anti-inflammatory, and anti-tumor activities.

Scientific Research Applications

Molecular Structure Analysis

  • The molecule of 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one, featuring fused six-membered rings and a five-membered ring linked through a spiro carbon atom, has been structurally analyzed at 113 K. This analysis provides greater precision in understanding its conformation, with the cyclopentane ring adopting a distorted boat form and intermolecular N—H⋯O hydrogen bonds forming a two-dimensional sheet (Zhang, Li, Shi, & Chen, 2008).

Synthesis and Biological Activity

  • Novel synthesis methods for derivatives of this compound have been developed. These derivatives exhibit significant antidepressant, anticonvulsant, and antibacterial properties, expanding the potential therapeutic applications of this compound (Grigoryan et al., 2017).

Organocatalytic Synthesis

  • A concise organocatalytic method has been described for synthesizing novel 1'H-spiro[cycloalkyl-1,2'-quinazolin]-4'(3'H)-ones. This process involves a one-pot, three-component condensation, highlighting an efficient approach for creating these compounds (Ramesh, Kalisamy, Małecki, & Lalitha, 2017).

Chemical Transformations

  • Research has explored the chemical transformations of this compound derivatives, leading to the creation of new benzo[h]quinazoline derivatives. These studies are crucial for understanding the chemical behavior and potential modifications of the parent compound for various applications (Grigoryan, 2017).

Solid-Phase Synthesis

  • Innovative approaches have been explored for the solid-phase synthesis of 1,2-dihydroquinazoline-2-carboxylate derivatives. These compounds are notable for their unique 3D architectures and potential pharmacological relevance. Such methods provide insights into more efficient synthesis processes of spiroquinazolines, potentially useful in various scientific and medicinal fields (Pospíšilová, Krchňák, & Schütznerová, 2018).

Pharmaceutical Chemistry

  • Some derivatives of this compound have shown promising anti-monoamine oxidase and antitumor activities. These findings suggest potential applications in the treatment of neurological disorders and cancer (Markosyan et al., 2015).

Spirocyclic Systems in Drug Synthesis

  • The synthesis of spirocyclic systems based on this compound has been investigated for pharmacological testing. This research highlights the compound's role as a building block in creating new medicinal agents, potentially offering new therapeutic options (Hirose et al., 1973).

Molecular Docking Studies

  • Molecular docking studies have utilized derivatives of this compound as potential inhibitors in various biochemical pathways. Such research is crucial for drug discovery, providing insights into how these compounds interact at the molecular level and their potential therapeutic applications (Amin et al., 2013).

Safety and Hazards

The safety information available indicates that “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” may be an irritant .

properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYVTOPASJGSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361172
Record name 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1135-80-4
Record name 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
Reactant of Route 2
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
Reactant of Route 4
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one

Q & A

Q1: What makes the synthesis method described in the research paper environmentally friendly?

A1: The research paper highlights a novel method for synthesizing 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one derivatives using tannic acid (TA) as a catalyst []. Tannic acid is a naturally occurring polyphenol found in various plants, making it a readily available and renewable resource. The use of TA as a catalyst offers several environmental advantages:

  • Green solvent: The reaction utilizes an aqueous ethanol mixture as the solvent []. Ethanol is considered a greener solvent compared to many traditional organic solvents due to its lower toxicity and biodegradability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.